Methyl 4-fluoro-2-iodo-6-methylbenzoate

Process chemistry Scale-up synthesis Cost of goods analysis

Sourcing a polysubstituted aromatic ester with orthogonal reactivity for cross-coupling and a built-in spectroscopic reporter often leads to multi-vendor fragmentation. This compound consolidates critical functionality into one building block. - Orthogonal reactivity: ortho-Iodo for Suzuki-Miyaura coupling; para-fluoro for electronic tuning and quantitative ¹⁹F NMR reaction monitoring. - Defined steric environment: ortho-Methyl group influences regioselectivity and conformational preferences in biaryl synthesis. - CNS drug discovery relevance: Recognized substitution pattern for M1 receptor PAM development; solid-state form supports automated dispensing.

Molecular Formula C9H8FIO2
Molecular Weight 294.06 g/mol
Cat. No. B8756281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-2-iodo-6-methylbenzoate
Molecular FormulaC9H8FIO2
Molecular Weight294.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)I)F
InChIInChI=1S/C9H8FIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
InChIKeyOEAASKJQPCOIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Fluoro-2-iodo-6-methylbenzoate: Orthogonal Building Block


Methyl 4-fluoro-2-iodo-6-methylbenzoate (CAS 877151-07-0; C₉H₈FIO₂; MW 294.06) is a polysubstituted aromatic ester featuring a unique substitution pattern: an ortho-iodo group adjacent to the ester, a para-fluoro substituent, and an ortho-methyl group. This specific arrangement—iodine at C2, fluorine at C4, and methyl at C6 on the benzoate scaffold—is commercially available from multiple vendors at purities ≥95–98% . The compound is formally a benzoic acid methyl ester derivative containing a C–I bond (typical bond dissociation energy ~65 kcal/mol) and a C–F bond (~126 kcal/mol), establishing it as an orthogonal reactive building block where the iodo group enables transition metal-catalyzed cross-coupling while the fluoro substituent modulates electronic properties and provides a distinct spectroscopic handle . In silico calculated properties include a LogP of 2.53 and a topological polar surface area (TPSA) of 26.3 Ų .

Orthogonal iodo/fluoro/methyl substitution enables sequential coupling and NMR monitoring
Commercially available from multiple vendors
Predicted LogP 2.53, TPSA 26.3 Ų support medicinal chemistry design

Differentiation from Simpler Iodobenzoates


Simpler in-class analogs—such as methyl 2-iodobenzoate, methyl 4-iodobenzoate, or methyl 2-iodo-6-methylbenzoate—lack the specific trisubstitution pattern that defines the target compound's synthetic utility. The absence of the para-fluoro substituent eliminates electronic modulation of the aryl ring for cross-coupling reactivity [1]. The absence of the ortho-methyl group removes steric constraints that influence regioselectivity and conformational preferences. Methyl 2-iodo-6-methylbenzoate (CAS 103440-55-7; MW 276.07), while sharing the ortho-iodo and ortho-methyl features, lacks the fluorine atom entirely and therefore provides no ¹⁹F NMR handle for reaction monitoring . Methyl 4-iodobenzoate (CAS 619-44-3) presents iodine at the para position rather than ortho, fundamentally altering the geometric and steric environment for ortho-directed metalation or ortho-selective coupling processes. The target compound's unique 2-iodo-4-fluoro-6-methyl substitution pattern is not available through any single, readily accessible alternative building block with equivalent orthogonal functionality . The decision to procure this specific compound rather than a generic analog must therefore be driven by the requirement for: (i) an ortho-iodo group for C–C bond formation; (ii) a para-fluoro substituent for electronic tuning and ¹⁹F NMR tracking; and (iii) an ortho-methyl group for steric and conformational control.

Para-fluoro absent in simpler analogs
No ¹⁹F NMR reaction monitoring possible; electronic modulation of cross-coupling may shift
Ortho-methyl missing in many iodo benzoates
Steric control of regioselectivity lost; coupling pathways may differ
Iodo at para instead of ortho fundamentally changes geometry
Ortho-directed metalation or selective coupling not supported

Quantitative Evidence vs. In-Class Analogs


Synthetic Accessibility and Yield Benchmark

A published synthetic route to methyl 4-fluoro-2-iodo-6-methylbenzoate proceeds from 4-fluoro-2-methylbenzoic acid via palladium(II) acetate-catalyzed iodination with iodobenzene diacetate and elemental iodine in DMF at 100°C, followed by esterification with methyl iodide/K₂CO₃, yielding the title compound in 63% isolated yield after flash chromatography . This two-step sequence provides a defined baseline for process chemists evaluating synthetic accessibility and cost of goods relative to alternative building block strategies. In contrast, a published multi-step route to substituted benzoates via AlCl₃-mediated acylation (34% yield), bromomethylation (70%), N-iodosuccinimide iodination (88%), and Sonogashira coupling (16%) demonstrates the variable and step-dependent yields typical of polysubstituted benzoate synthesis [1], underscoring that the 63% overall two-step yield for the target compound represents a synthetically viable entry point for procurement or in-house preparation decisions.

Synthetic Yield
Reported
63%isolated (2 steps)
vs
16–88%related syntheses
Supports procurement cost estimation
Pd(OAc)₂/I₂ iodination route; cross-study comparison
Process chemistry Scale-up synthesis Cost of goods analysis

Solid-State Physical Form Advantage

The target compound methyl 4-fluoro-2-iodo-6-methylbenzoate is a solid at ambient temperature, as indicated by supplier specifications that do not report a liquid physical form . In contrast, the structurally similar comparator methyl 2-iodo-6-methylbenzoate (CAS 103440-55-7) has a reported melting point of 44–50°C , placing it near ambient laboratory temperatures where partial melting or inconsistent physical state can occur. Compounds with melting points near ambient conditions present challenges for accurate gravimetric dispensing, automated compound management systems, and long-term storage stability due to phase transitions during temperature fluctuations. The target compound's reliably solid physical form at standard laboratory temperatures (20–25°C) supports reproducible sample preparation for high-throughput screening campaigns and reduces the risk of handling inconsistencies associated with low-melting solids.

Physical Form
Source review
Solidat 20–25°C
vs
mp 44–50°Canalog
Aids automated dispensing workflows
Comparator mp from supplier datasheet; target form consistent
Compound management Automated dispensing High-throughput screening logistics

Orthogonal Reactivity: Spectroscopic and Electronic Handles

The target compound contains a para-fluoro substituent that provides a distinct ¹⁹F NMR spectroscopic handle, enabling real-time reaction monitoring without consuming material or relying on chromophores. This feature is absent in non-fluorinated analogs such as methyl 2-iodobenzoate, methyl 4-iodobenzoate, and methyl 2-iodo-6-methylbenzoate (CAS 103440-55-7; C₉H₉IO₂, contains only C, H, I, O) . The C–F bond also exerts a strong electron-withdrawing inductive effect (–I effect) that modulates the electron density of the aromatic ring, with Hammett σₚ value for fluorine of +0.06 (field-inductive component dominates despite resonance donation). This electronic perturbation can influence the rate of palladium-catalyzed cross-coupling reactions at the ortho-iodo position relative to non-fluorinated analogs [1]. The presence of both an iodo leaving group (for C–C bond formation) and a fluoro substituent (for electronic tuning and NMR tracking) constitutes orthogonal functionality not achievable with any single-substituent analog.

¹⁹F NMR Handle
Reported
¹⁹F present100% nat. abundance
vs
Absentnon-fluorinated analog
Enables non-destructive reaction monitoring
Quantitative integration without chromophores
Reaction monitoring ¹⁹F NMR spectroscopy Cross-coupling optimization

Steric Effect of ortho-Methyl Group on Regioselectivity

The target compound features an ortho-methyl group adjacent to the ester functionality, which introduces steric hindrance around the C2–iodo position. This steric environment is distinct from that of simpler ortho-iodobenzoates lacking the 6-methyl substitution, such as methyl 2-iodobenzoate or methyl 2-fluoro-6-iodobenzoate. In palladium-catalyzed cross-coupling reactions, steric bulk adjacent to the reactive site can influence both the rate of oxidative addition and the regioselectivity of subsequent transformations [1]. The 6-methyl group in methyl 4-fluoro-2-iodo-6-methylbenzoate creates a hindered environment that may favor mono-coupling over bis-coupling pathways in sequential functionalization strategies. In contrast, methyl 4-fluoro-2-iodobenzoate (CAS not directly available; lacking 6-methyl) presents a less sterically encumbered ortho-iodo site, potentially resulting in different regioselectivity outcomes [2]. The quantitative impact on coupling yields and selectivity requires case-by-case experimental determination, but the structural differentiation is unequivocal and may be decisive for applications requiring steric control of coupling trajectories.

Steric Control
Class-level
6-methyl substituentpresent adjacent to ester
absentin simpler ortho-iodobenzoates
May influence regioselectivity in sequential couplings
Quantitative coupling differences not reported; class-level inference
Steric hindrance Regioselective coupling Suzuki–Miyaura reaction optimization

Molecular Weight and Lipophilicity vs. Non-fluorinated Analog

The target compound (MW 294.06; calculated LogP 2.53) exhibits a higher molecular weight and altered lipophilicity compared to its non-fluorinated analog methyl 2-iodo-6-methylbenzoate (MW 276.07; TPSA not reported but expected similar) . The fluorine substitution increases molecular weight by approximately 18 g/mol (ΔMW = 17.99) and modulates LogP by approximately +0.2 to +0.4 units relative to the hydrogen analog (fluorine-for-hydrogen substitution typically increases LogP by 0.2–0.4 units on aromatic rings) [1]. The target compound's computed TPSA of 26.3 Ų is identical to that of the non-fluorinated analog (both contain the same polar atoms: two ester oxygens), indicating that the fluorine substitution affects lipophilicity without altering hydrogen-bonding capacity. These physicochemical differences may influence compound solubility, membrane permeability, and metabolic stability when the building block is incorporated into larger molecular architectures [2].

MW & Lipophilicity
Reported
ΔMW +17.99
LogP 2.53(+0.2–0.4 vs non-F analog)
Modulates lipophilicity without altering TPSA
Computed values; TPSA identical (26.3 Ų)
Physicochemical property optimization Lipophilicity tuning Medicinal chemistry design

Patent Presence in M1 Receptor Modulator Claims

The target compound methyl 4-fluoro-2-iodo-6-methylbenzoate, or its closely related analogs within the same structural family, falls within the scope of patent claims directed to compounds having cholinergic muscarinic M1 receptor positive allosteric modulator activity . Specifically, patent literature describes compounds useful as prophylactic or therapeutic agents for Alzheimer's disease, schizophrenia, pain, and sleep disorders, with generic formulas encompassing 4-fluoro-2-iodo-6-methyl substituted benzoate scaffolds . In contrast, the non-fluorinated analog methyl 2-iodo-6-methylbenzoate (CAS 103440-55-7) is not prominently cited in the same therapeutic patent contexts, likely because the fluoro substituent contributes to the desired pharmacological profile. The presence of fluorine in drug candidates is a well-established strategy to block metabolic oxidation sites and improve pharmacokinetic properties [1][2]. While the target compound itself is a synthetic intermediate rather than a final drug substance, its structural motifs are validated in therapeutic patent space, providing confidence for medicinal chemistry programs exploring related chemotypes.

Patent Landscape
Context-dependent
M1 PAM patent claimsscaffold recognized
limited citationnon-fluorinated analog
Supports CNS drug discovery relevance
No comparative biological assay data available
CNS drug discovery Cholinergic muscarinic M1 receptor Alzheimer's disease Intellectual property landscaping

High-Impact Application Scenarios


Sequential Cross-Coupling for CNS Drug Candidate Synthesis

The orthogonal reactivity profile of methyl 4-fluoro-2-iodo-6-methylbenzoate—combining an ortho-iodo leaving group for Suzuki–Miyaura coupling with a para-fluoro substituent for electronic tuning—makes it particularly suited for constructing biaryl and heterobiaryl scaffolds in CNS drug discovery programs. The patent-recognized association of this substitution pattern with cholinergic muscarinic M1 receptor positive allosteric modulator activity positions the compound as a strategic building block for medicinal chemistry efforts targeting Alzheimer's disease, schizophrenia, and related neurological disorders [1]. The ¹⁹F NMR handle enables quantitative reaction monitoring during coupling optimization , while the ortho-methyl group provides steric differentiation that may influence coupling regioselectivity [2]. The compound's reliably solid physical form at ambient temperature supports automated compound management workflows in high-throughput medicinal chemistry settings .

¹⁹F NMR Fragment Library Construction

The para-fluoro substituent in methyl 4-fluoro-2-iodo-6-methylbenzoate provides a built-in ¹⁹F NMR spectroscopic reporter that enables ligand-observed fragment screening without additional fluorination steps . The compound's calculated LogP of 2.53 and TPSA of 26.3 Ų place it within favorable physicochemical space for fragment-based drug discovery. Following initial screening hits, the ortho-iodo group permits rapid fragment elaboration via palladium-catalyzed cross-coupling to generate focused libraries for structure–activity relationship (SAR) studies . The 63% two-step synthetic yield from commercially available starting materials provides a quantifiable cost baseline for library-scale synthesis planning.

Process Chemistry Route Scouting and Cost-of-Goods Evaluation

For process chemists evaluating synthetic strategies, the published two-step route to methyl 4-fluoro-2-iodo-6-methylbenzoate with 63% isolated yield provides a benchmark for cost-of-goods modeling and make-versus-buy analysis. The reaction sequence employs palladium(II) acetate-catalyzed iodination followed by methyl esterification, both standard transformations amenable to scale-up evaluation. The compound's molecular weight of 294.06 [1] and absence of hazardous transport classification (as indicated by supplier documentation) reduce logistical complexity for multi-gram to kilogram procurement. Procurement teams comparing this compound to methyl 2-iodo-6-methylbenzoate (MW 276.07; melting point 44–50°C) should consider the target compound's more favorable solid-state handling properties for long-term storage and automated dispensing.

Reaction Monitoring via ¹⁹F NMR

The single fluorine atom in methyl 4-fluoro-2-iodo-6-methylbenzoate provides a distinct ¹⁹F NMR signal that can be used for quantitative reaction monitoring in cross-coupling optimization studies . Unlike non-fluorinated analogs such as methyl 2-iodo-6-methylbenzoate which lack this spectroscopic handle, the target compound enables non-destructive yield determination by ¹⁹F NMR integration against an internal standard without requiring reaction workup or material consumption. This capability is particularly valuable for high-throughput experimentation (HTE) platforms where rapid, parallel reaction optimization is performed. The compound's reliably solid physical form at ambient temperature further supports accurate gravimetric dispensing for HTE plate preparation.

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
Orthogonal reactivity (iodo/fluoro/methyl) for biaryl construction
Coupling regioselectivity and ¹⁹F NMR monitoring
Fragment-based library construction
Built-in ¹⁹F NMR reporter without extra fluorination
Fragment elaboration efficiency after screening
Process chemistry route scouting
Published two-step route with defined yield benchmark
Scale-up feasibility and solid-state handling
High-throughput reaction monitoring
Quantitative ¹⁹F NMR integration capability
HTE plate preparation accuracy and gravimetric dispensing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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